Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]-
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Overview
Description
Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]-: is an organic compound with the molecular formula C10H13ClS It is a derivative of benzene, where a chlorine atom and a tert-butylthio group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]- typically involves the chlorination of benzene followed by the introduction of the tert-butylthio group. One common method is the reaction of 1-chloro-4-nitrobenzene with tert-butylthiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]- may involve large-scale chlorination processes followed by thiolation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Substitution: Formation of compounds like 1-amino-4-[(1,1-dimethylethyl)thio]benzene.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-amino-4-[(1,1-dimethylethyl)thio]benzene.
Scientific Research Applications
Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]- involves its interaction with specific molecular targets. The chlorine atom and tert-butylthio group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
- Benzene, 1-chloro-4-methyl-
- Benzene, 1-chloro-4-(1-methylethyl)-
- Benzene, 1-chloro-4-(1,1-dimethylethyl)-
Comparison: Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]- is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
1-tert-butylsulfanyl-4-chlorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFDKCVJTIMNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452139 |
Source
|
Record name | Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-65-4 |
Source
|
Record name | Benzene, 1-chloro-4-[(1,1-dimethylethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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